Methyl 5-(4-methoxyphenyl)furan-2-carboxylate

Physicochemical characterization Solid-state properties Chromatographic behavior

Medicinal chemists pursuing MbtI inhibitors often cannot source the 4-methoxy variant of 5-arylfuran-2-carboxylates, leaving a gap in SAR tables. This compound closes that gap with quantifiable differentiation. - LogP = 2.74 balances permeability & solubility; HBA = 4 (vs. 3 for 4-F) offers an extra H-bond acceptor. - Ready for hydrolysis to the free acid or amide coupling to access P-gp reversal pharmacophores. - Available in 100 mg-1 g; ambient shipping. Direct precursor to unexplored MbtI chemical space.

Molecular Formula C13H12O4
Molecular Weight 232.23 g/mol
CAS No. 52939-05-6
Cat. No. B1624331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(4-methoxyphenyl)furan-2-carboxylate
CAS52939-05-6
Molecular FormulaC13H12O4
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC=C(O2)C(=O)OC
InChIInChI=1S/C13H12O4/c1-15-10-5-3-9(4-6-10)11-7-8-12(17-11)13(14)16-2/h3-8H,1-2H3
InChIKeyWNXXGCIDLNMBLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(4-methoxyphenyl)furan-2-carboxylate: Core Identity & Physicochemical Profile


Methyl 5-(4-methoxyphenyl)furan-2-carboxylate (CAS 52939-05-6) is a synthetic heterocyclic building block belonging to the 5-arylfuran-2-carboxylate ester family. It features a furan ring substituted at the 5-position with a 4-methoxyphenyl group and at the 2-position with a methyl ester [1]. The compound is a white to pale-yellow solid at ambient temperature with a reported melting point of 83–83.5 °C, a predicted boiling point of ~372.5 °C, and a computed XLogP3-AA of 2.8, indicating moderate lipophilicity [1]. With a topological polar surface area of 48.7 Ų, zero hydrogen-bond donors, and four hydrogen-bond acceptors, it occupies a distinct physicochemical space that differentiates it from closely related 5-arylfuran-2-carboxylate analogs [1]. It is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, where the methyl ester serves as a protected carboxyl surrogate amenable to further elaboration via Suzuki-Miyaura coupling, hydrolysis, or electrophilic substitution .

Methyl 5-(4-methoxyphenyl)furan-2-carboxylate: Why Substitution Fails


Within the 5-arylfuran-2-carboxylate ester class, the identity of the para-substituent on the pendant phenyl ring exerts a quantifiable influence on electronic character, lipophilicity, and solid-state properties—parameters that directly govern reactivity in downstream transformations, solubility in reaction media, and chromatographic behavior during purification [1]. Replacing the 4-methoxy group with hydrogen, halogen, or nitro substituents alters the Hammett σp constant by up to 1.05 units, shifts the computed LogP by as much as 0.65 log units, and changes the melting point by over 7 °C [2]. Furthermore, the published structure-activity relationship (SAR) for 5-phenylfuran-2-carboxylic acid derivatives as MbtI inhibitors systematically evaluated eight para-substituents but omitted the 4-methoxy variant, meaning that neither its biological activity nor its lack thereof can be assumed from the behavior of any tested analog [3]. These differences are not cosmetic; they represent measurable, consequential divergence that undermines the assumption of functional interchangeability among closely related aryl-furan esters.

Methyl 5-(4-methoxyphenyl)furan-2-carboxylate: Quantitative Differentiation Evidence


Melting Point & TPSA vs. Unsubstituted Phenyl Analog

The 4-methoxy substituent lowers the melting point by approximately 7 °C and increases the topological polar surface area (TPSA) by approximately 9.3 Ų compared to the unsubstituted phenyl analog. These differences arise from the additional oxygen atom and the conformational flexibility of the methoxy group, which disrupt crystal packing and introduce an additional hydrogen-bond acceptor site [1]. The lower melting point (83–83.5 °C vs. 90–91 °C) facilitates handling and dissolution at near-ambient temperatures, while the higher TPSA (48.7 vs. 39.4 Ų) alters retention in reversed-phase chromatography [1].

Physicochemical characterization Solid-state properties Chromatographic behavior

Hammett σp Constants: 4-Methoxy vs. Analogs

The 4-methoxy substituent is a moderate electron-donating group (EDG) with a Hammett σp constant of –0.27, in contrast to the electron-withdrawing character of 4-chloro (σp = +0.23), the weakly withdrawing 4-fluoro (σp = +0.06), and the strongly withdrawing 4-nitro (σp = +0.78) [1][2]. The unsubstituted phenyl (σp = 0) serves as the electronic baseline. This quantitative difference in electronic character directly affects the reactivity of the furan ring toward electrophilic aromatic substitution, the acidity of the ester α-protons, and the electron density available for π-stacking interactions in biological target binding [1].

Physical organic chemistry Linear free-energy relationships Reactivity prediction

MbtI SAR Gap: The 4-Methoxy Analog

In the 2019 structure-activity relationship study by Chiarelli et al., a series of 16 para-substituted 5-phenylfuran-2-carboxylic acid derivatives (1a–1p) were evaluated for MbtI inhibitory activity [1]. The tested para-substituents included Cl, F, Br, OH, CH3, NH2, CN, and CF3, with measured IC50 values ranging from 13.1 µM (4-CF3, compound 1h, the most potent) to 41.8 µM (4-CF3 in the nitro-bearing series, compound 1p) [1]. The 4-methoxy substituent was not evaluated in either the CF3-bearing (1a–1i) or the NO2-bearing (1j–1p) sub-series [1]. This omission is notable given that the 4-OH analog (1d) retained 16.8% residual activity at 100 µM with an IC50 of 35.9 µM, suggesting the para-position tolerates oxygen-based substituents, yet the methoxy variant—with its distinct electronic and steric profile—remains unexplored [1].

Antitubercular drug discovery Salicylate synthase (MbtI) inhibition Structure-activity relationship

Methyl Ester vs. Free Acid: Physicochemical Differentiation

The methyl ester form (target compound) exhibits a melting point approximately 100 °C lower than the corresponding free acid, 5-(4-methoxyphenyl)-2-furoic acid (CAS 52938-99-5), which melts with decomposition at 182–186 °C . The ester also displays a marginally higher computed LogP (2.74 vs. 2.65), reflecting the masking of the polar carboxyl proton . Critically, the methyl ester lacks the acidic proton (predicted pKa of the free acid ≈ 3.28), rendering it compatible with strongly basic reaction conditions that would deprotonate and potentially degrade the free acid . The ester can be quantitatively hydrolyzed to the free acid under mild alkaline conditions (e.g., NaOH/MeOH, reflux) when the deprotected form is required .

Synthetic methodology Protecting group strategy Intermediate handling

Lipophilicity vs. 4-Chloro & 4-Fluoro Analogs

Among the commonly available para-substituted methyl 5-arylfuran-2-carboxylate esters, the 4-methoxy derivative (LogP = 2.74) occupies an intermediate lipophilicity window between the less lipophilic 4-fluoro analog (LogP = 2.87) and the more lipophilic 4-chloro analog (LogP = 3.39) . This 0.65 log unit range between the 4-OCH3 and 4-Cl variants corresponds to a theoretical ~4.5-fold difference in octanol-water partition coefficient, which is substantial enough to differentially affect membrane permeability, aqueous solubility, and non-specific protein binding in biological assays [1]. The 4-methoxy derivative provides higher lipophilicity than the 4-fluoro analog while avoiding the elevated LogP (and potential promiscuity risk) associated with the 4-chloro compound .

Lipophilicity Drug-likeness ADME prediction

Methyl 5-(4-methoxyphenyl)furan-2-carboxylate: Application Scenarios


Suzuki-Miyaura Coupling: Electron-Rich Furan Ester

The methyl ester form (MP 83 °C) readily dissolves in common organic solvents (THF, DMF, toluene) at ambient temperature, unlike the free acid (MP 182–186 °C), which requires heating or polar aprotic solvents for dissolution . The moderate electron-donating character of the 4-methoxy group (σp = –0.27) enhances the nucleophilicity of the furan ring for electrophilic trapping after cross-coupling, without the competing oxidative addition pathways that can occur with halogen-substituted analogs . The compound is synthesized via Suzuki-Miyaura coupling of methyl 5-bromofuran-2-carboxylate with 4-methoxyphenylboronic acid, establishing the compatibility of this scaffold with palladium-catalyzed conditions .

MbtI Antitubercular Leads: Unexplored 4-Methoxy Substituent

The published MbtI SAR table (Chiarelli et al. 2019) systematically evaluated 4-Cl, 4-F, 4-Br, 4-OH, 4-CH3, 4-NH2, 4-CN, and 4-CF3 substituents but omitted the 4-OCH3 variant . Hydrolysis of the commercially available methyl ester to the corresponding free acid provides direct entry to this unexplored chemical space within a validated antitubercular target class, where the best disclosed inhibitor (1h, 4-CF3) achieved a Ki of 8.8 µM and MIC99 of 250 µM . The 4-OH analog (1d, IC50 = 35.9 µM) demonstrates that oxygen-based para-substituents are tolerated by the MbtI binding site, yet the methoxy variant—with its distinct steric and electronic profile—remains to be characterized .

Medicinal Chemistry: Intermediate Lipophilicity 5-Arylfuran

When a medicinal chemistry campaign requires a 5-arylfuran-2-carboxylate ester with a LogP in the 2.7–2.8 range—ideal for balancing passive membrane permeability with aqueous solubility for oral bioavailability—the 4-methoxy derivative (LogP = 2.74) is the most suitable choice . The 4-chloro analog is significantly more lipophilic (LogP = 3.39, Δ = +0.65), which may promote non-specific protein binding and reduced solubility, while the 4-fluoro analog (LogP = 2.87) offers only a marginal difference from the methoxy compound but lacks the additional hydrogen-bond acceptor site provided by the methoxy oxygen (target HBA count = 4 vs. 3 for the 4-fluoro analog) .

P-gp Inhibitor Candidates: 4-Methoxyphenyl Furan Pharmacophore

Structure-activity relationship studies on 5-phenylfuran derivatives as P-glycoprotein (P-gp)-mediated multidrug resistance reversal agents have demonstrated that the alkoxy-substituent effect at the para-position is key to enhancing P-gp inhibitory activity . The primary SAR showed that a methoxy group at the para-position of the benzene ring attached at the 5-position of the furan favored P-gp reversal activity . Methyl 5-(4-methoxyphenyl)furan-2-carboxylate serves as the direct precursor for constructing the 5-(4-methoxyphenyl)furan-2-carbonyl amide pharmacophore via hydrolysis and amide coupling, enabling access to this privileged substructure without the need for de novo heterocycle synthesis .

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